Butyl (R)-3-Aminotetrahydrofuran-3-carboxylate
Description
Significance of Chiral Aminotetrahydrofuran Carboxylates as Synthons
Chiral synthons, or chiral building blocks, are enantiomerically pure or enriched compounds that can be incorporated into a larger molecule without loss of stereochemical integrity. They are fundamental in asymmetric synthesis, particularly in the development of pharmaceuticals, where the chirality of a molecule can dictate its biological activity. nih.gov
The aminotetrahydrofuran carboxylate scaffold is of particular interest for several reasons:
Structural Rigidity and Three-Dimensionality: The tetrahydrofuran (B95107) ring provides a conformationally constrained scaffold. This rigidity can be advantageous in drug design, as it can lead to higher binding affinity and selectivity for biological targets.
Presence of Multiple Functional Groups: The presence of an amino group and a carboxylate ester offers multiple points for chemical modification, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.
Chirality: The stereocenter at the C3 position is crucial. The ability to synthesize and utilize enantiomerically pure forms of these compounds is critical for producing single-enantiomer drugs, which often have improved therapeutic indices and reduced side effects compared to their racemic counterparts.
Chiral 3-amino-3-carboxytetrahydrofuran derivatives serve as valuable building blocks for the synthesis of a variety of biologically active molecules. Their utility is highlighted in patent literature, where derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid are described as precursors for medicaments. google.com The synthesis of such chiral building blocks often employs methods of asymmetric synthesis to ensure high enantiomeric purity. nih.gov
Overview of Academic Investigation into the Compound Class
Academic research into 3-aminotetrahydrofuran-3-carboxylic acid and its derivatives has been driven by their potential applications in medicinal chemistry. A key area of investigation has been the development of efficient synthetic routes to access these molecules in high optical purity.
A significant contribution to the field is detailed in a patent application that describes a process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid. google.com This document outlines methods for producing these compounds and highlights their potential use in pharmaceuticals. The process includes the chemical resolution of the racemic n-butyl ester, which directly pertains to the synthesis of Butyl (R)-3-Aminotetrahydrofuran-3-carboxylate. google.com
The synthesis of related chiral building blocks is an active area of research, with numerous new chiral synthons being introduced for organic synthesis. sigmaaldrich.com These building blocks are often derived from readily available chiral starting materials like amino acids. nih.gov The development of novel synthetic methods is crucial for expanding the accessibility and application of these valuable compounds.
While specific academic publications focusing solely on this compound are not abundant in the public domain, the research on the broader class of chiral aminotetrahydrofuran carboxylates underscores their importance. These compounds are recognized as key intermediates for the synthesis of complex molecules with potential therapeutic applications. The availability of compounds like this compound from commercial suppliers indicates their utility as building blocks in both academic and industrial research settings. achemblock.comparchem.comachemblock.com
Structure
3D Structure
Properties
IUPAC Name |
butyl (3R)-3-aminooxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9/h2-7,10H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXZWNOGIHHQBQ-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1(CCOC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)[C@]1(CCOC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Advanced Reactivity of Butyl R 3 Aminotetrahydrofuran 3 Carboxylate Derivatives
Derivatization Strategies of the Aminotetrahydrofuran Core
The aminotetrahydrofuran core of Butyl (R)-3-aminotetrahydrofuran-3-carboxylate serves as a versatile platform for a variety of derivatization strategies aimed at exploring chemical space and accessing novel analogs. These strategies often focus on modifying the core structure to modulate physicochemical properties, introduce new functionalities, or prepare for subsequent coupling reactions.
One common approach involves the synthesis of derivatives with substituents on the tetrahydrofuran (B95107) ring. This can be achieved through multi-step synthetic sequences starting from chiral precursors. For instance, the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity has been reported, highlighting the ability to introduce diversity at various positions of the tetrahydrofuran ring. google.com
Post-polymerization modification represents another effective strategy for creating functionalized polymers from unsaturated polytetrahydrofuran (UPTHF). mdpi.com This method allows for the introduction of various functional groups onto the polymer backbone, demonstrating the adaptability of the tetrahydrofuran scaffold for creating materials with tailored properties. mdpi.com
The derivatization of the aminotetrahydrofuran core is crucial for the development of new chemical entities with potential therapeutic applications. The ability to systematically modify the core structure allows for the fine-tuning of biological activity and pharmacokinetic profiles.
Ester Cleavage and Modification of the Carboxylate Functionality
The butyl ester of (R)-3-aminotetrahydrofuran-3-carboxylate is a key functional handle that can be readily cleaved or modified to generate a variety of derivatives. Standard hydrolysis conditions, either acidic or basic, can be employed to afford the corresponding carboxylic acid. This carboxylic acid is a versatile intermediate for a range of chemical transformations.
One of the most common modifications is the formation of amides through coupling with primary or secondary amines. This reaction is typically facilitated by standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), often in the presence of an activating agent like N-hydroxysuccinimide to enhance efficiency. thermofisher.com This approach allows for the introduction of a wide array of substituents, enabling the synthesis of libraries of compounds for screening purposes.
The carboxylic acid can also be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This transformation opens up another avenue for derivatization, as the resulting alcohol can be further functionalized through etherification, esterification, or oxidation to an aldehyde.
Furthermore, the carboxylate can be converted into other functional groups, such as acyl hydrazides or hydroxamic acids, which can serve as key pharmacophores in drug design. thermofisher.com The choice of derivatization strategy depends on the desired properties of the final molecule and its intended application.
| Modification | Reagents | Resulting Functional Group |
| Hydrolysis | Acid or Base | Carboxylic Acid |
| Amide Coupling | Amine, Coupling Reagent (e.g., EDAC) | Amide |
| Reduction | LiAlH4 | Alcohol |
| Esterification | Alcohol, Acid Catalyst | Ester |
Amine Functionalization and Protection Strategies
The primary amine of this compound is a nucleophilic center that readily undergoes a variety of functionalization reactions. These reactions are essential for building more complex molecules and for modulating the biological activity of the parent compound.
Common amine functionalization reactions include acylation, alkylation, and sulfonylation. Acylation with acyl chlorides or anhydrides yields the corresponding amides, while reaction with sulfonyl chlorides provides sulfonamides. Reductive amination with aldehydes or ketones is another powerful method for introducing diverse substituents onto the amine.
Given the reactivity of the amine, it is often necessary to employ protecting groups during multi-step syntheses to prevent unwanted side reactions. A variety of amine protecting groups are available, with the choice depending on the specific reaction conditions to be used in subsequent steps. synarchive.com The tert-butoxycarbonyl (Boc) group is a popular choice, as it is stable under a wide range of conditions but can be readily removed with acid. neliti.com The benzyloxycarbonyl (Cbz) group is another common protecting group that can be removed by hydrogenolysis. mdpi.com
The development of orthogonal protecting group strategies is crucial when multiple reactive functional groups are present in the molecule. organic-chemistry.org This allows for the selective deprotection and functionalization of one group while others remain protected, providing a high degree of control over the synthetic process. organic-chemistry.org
| Protecting Group | Abbreviation | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Acidic conditions |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic conditions |
Incorporation into Complex Molecular Architectures and Scaffolds
The unique structural features of this compound make it an attractive building block for the construction of complex molecular architectures and scaffolds with diverse applications in medicinal chemistry and materials science.
Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability and bioavailability. nih.gov The rigid tetrahydrofuran core of this compound can be used to constrain the conformation of peptide chains, making it a valuable tool for the design of peptidomimetics with specific secondary structures. nih.gov
Foldamers are oligomers that adopt well-defined, folded conformations in solution. nih.gov The incorporation of chiral, constrained building blocks like derivatives of this compound can be used to control the folding of these synthetic molecules into specific helical or sheet-like structures. nih.govnih.gov The ability to design and synthesize foldamers with predictable three-dimensional structures is of great interest for a variety of applications, including the development of new catalysts and materials.
The synthesis of peptidomimetics and foldamers often involves the iterative coupling of amino acid or amino acid-like building blocks. The amino and carboxylate functionalities of this compound make it well-suited for this type of solid-phase or solution-phase synthesis.
Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. this compound, with its defined stereochemistry at the C3 position, is a valuable chiral building block for asymmetric synthesis. enamine.net
It can be used as a starting material for the synthesis of more complex chiral molecules, where the stereochemistry of the tetrahydrofuran ring is transferred to new stereocenters created in subsequent reactions. For example, it can be used in diastereoselective reactions where the existing stereocenter directs the approach of a reagent to one face of the molecule.
The use of such chiral building blocks is a powerful strategy for controlling the stereochemical outcome of a reaction and for avoiding the need for chiral separations later in the synthetic sequence. nih.gov This approach is widely used in the pharmaceutical industry for the efficient and cost-effective production of single-enantiomer drugs. nih.gov
The incorporation of chiral tetrahydrofuran moieties into polymers can lead to the development of advanced materials with unique properties. laballey.com The chirality of the monomer unit can influence the secondary structure of the polymer chain, leading to the formation of helical polymers or other ordered structures. silvarigroup.com
Polytetrahydrofuran (PTHF) is a versatile polyether with applications as an adhesive, biomedical material, and elastomer. mdpi.com The derivatization of PTHF with chiral moieties can impart new functionalities and properties to these materials. For example, the introduction of chiral recognition sites could lead to the development of materials for enantioselective separations or catalysis.
Furthermore, the tetrahydrofuran ring can be incorporated into the backbone of polymers through ring-opening polymerization of substituted tetrahydrofuran monomers. rsc.org This approach allows for the synthesis of a wide range of polymers with different properties, depending on the nature of the substituents on the tetrahydrofuran ring. The use of chiral tetrahydrofuran derivatives as monomers can lead to the formation of stereoregular polymers with well-defined three-dimensional structures.
Advanced Analytical Methodologies for Characterization and Stereochemical Purity
Chromatographic Techniques for Enantiomeric and Diastereomeric Separation
Chromatography is a cornerstone for the separation and analysis of chiral compounds. By exploiting differential interactions within a chiral environment, enantiomers can be resolved and quantified.
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary and reliable method for the precise separation and quantification of enantiomers. ijamscr.comresearchgate.net This technique relies on the creation of a chiral environment where the two enantiomers of a compound can interact differently, leading to different retention times and thus, separation. nih.govijrpr.com
The core of this separation is the Chiral Stationary Phase (CSP). For a molecule like Butyl (R)-3-Aminotetrahydrofuran-3-carboxylate, which is an amino acid ester, several types of CSPs would be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. ijrpr.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.
The mobile phase composition, temperature, and flow rate are critical parameters that must be optimized to achieve baseline separation. researchgate.net For this compound, a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) mode could be employed, depending on the specific CSP used. Detection is typically achieved using a UV detector, although the compound's lack of a strong chromophore might necessitate derivatization with a UV-active tag to enhance sensitivity. google.com The enantiomeric ratio is determined by comparing the peak areas of the (R)- and (S)-enantiomers. researchgate.net
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (Amylose derivative) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Retention Time (R)-enantiomer | ~8.5 min |
| Expected Retention Time (S)-enantiomer | ~10.2 min |
Note: This data is representative and specific results may vary.
Gas Chromatography (GC) can also be adapted for chiral separations, typically requiring derivatization of the analyte to increase its volatility and thermal stability. For this compound, the primary amine and carboxylate functional groups are non-volatile. A two-step derivatization might be necessary: esterification of the carboxyl group (already a butyl ester) followed by acylation of the amine group, for instance, with trifluoroacetic anhydride (B1165640). researchgate.net The resulting derivative can then be separated on a GC column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative.
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. nih.gov For chiral separations of amines, a chiral selector is typically added to the background electrolyte. nih.gov Cyclodextrins (e.g., β-cyclodextrin) are common chiral selectors that form transient diastereomeric inclusion complexes with the enantiomers of the analyte. nih.gov The different stabilities of these complexes lead to different migration times, enabling separation. CE offers advantages of high efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov
Spectroscopic Characterization Techniques
Spectroscopic methods provide invaluable information about the molecular structure, functional groups, purity, and stereochemistry of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.
¹H NMR: The spectrum would confirm the presence of all structural components. Key signals would include a triplet for the terminal methyl group of the butyl chain, various multiplets for the methylene (B1212753) groups of the butyl chain and the tetrahydrofuran (B95107) ring, and a characteristic signal for the amine protons. rsc.org The integration of these signals would correspond to the number of protons in each group, confirming the structure.
¹³C NMR: The spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the quaternary carbon at the 3-position, the carbons of the tetrahydrofuran ring, and the carbons of the butyl ester chain. rsc.org
Purity is assessed by the absence of signals corresponding to impurities or residual solvents. The sharp, well-resolved peaks and correct integration ratios are indicative of a high-purity sample.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Assignment (¹H NMR) | Predicted δ (ppm) | Assignment (¹³C NMR) | Predicted δ (ppm) |
|---|---|---|---|
| -CH₂-O- (THF Ring) | 3.8 - 4.1 | C=O (Ester) | ~175 |
| -O-CH₂- (Butyl) | 4.1 - 4.3 | C3 (Quaternary) | ~65 |
| -CH₂- (THF Ring) | 2.0 - 2.3 | -CH₂-O- (THF Ring) | ~73 |
| -NH₂ | ~1.8 (broad) | -O-CH₂- (Butyl) | ~66 |
| -CH₂- (Butyl) | 1.5 - 1.7 | -CH₂- (THF Ring) | ~40 |
| -CH₂- (Butyl) | 1.3 - 1.5 | -CH₂- (Butyl) | ~31 |
| -CH₃ (Butyl) | 0.9 - 1.0 | -CH₂- (Butyl) | ~19 |
| -CH₃ (Butyl) | ~14 |
Note: These are predicted values based on structurally similar compounds. Actual values may differ.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov It is an exceptionally sensitive technique for studying chiral compounds and determining enantiomeric excess (ee). acs.orgutexas.edu
Since this compound itself lacks a strong chromophore, direct CD analysis may yield weak signals. A common strategy is to derivatize the amine with a chromophoric reagent or to form a complex with a metal center, which then produces a strong CD signal. nih.govresearchgate.net For example, reaction with a chromophoric aldehyde can form a chiral imine that complexes with a metal ion (e.g., Fe(II) or Cu(I)), resulting in a CD-active complex. nih.govnih.gov The intensity of the resulting CD signal (Cotton effect) is directly proportional to the enantiomeric excess of the amine. By creating a calibration curve with samples of known ee, the ee of an unknown sample can be accurately determined. acs.org
Table 3: Representative Correlation of Enantiomeric Excess (ee) and CD Signal Intensity
| Enantiomeric Excess (ee) of (R)-enantiomer (%) | CD Signal Intensity (mdeg) |
|---|---|
| 100 | +25.0 |
| 75 | +18.8 |
| 50 | +12.5 |
| 25 | +6.3 |
| 0 (racemic) | 0 |
| -50 ((S)-enantiomer excess) | -12.5 |
| -100 ((S)-enantiomer) | -25.0 |
Note: Data is hypothetical and illustrates the principle of ee determination by CD spectroscopy after derivatization.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The IR spectrum of this compound would display characteristic absorption bands confirming its key functional groups. mdpi.com
Table 4: Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 2960 - 2850 | C-H Stretch | Aliphatic (Butyl, THF) |
| ~1735 | C=O Stretch | Ester |
| ~1600 | N-H Bend | Primary Amine (-NH₂) |
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a molecule. This technique is most useful for compounds containing chromophores (e.g., aromatic rings, conjugated systems). This compound lacks a significant chromophore and is therefore not expected to show strong absorption in the 200-800 nm range. Its utility would be limited to confirming the absence of UV-active impurities.
Q & A
What are the key synthetic methodologies for preparing Butyl (R)-3-Aminotetrahydrofuran-3-carboxylate, and how do reaction conditions influence enantiomeric purity?
Level: Basic
Answer:
The synthesis typically involves functionalizing the tetrahydrofuran (THF) ring with an amino group at the 3-position, followed by carboxylation and butyl esterification. A common precursor is (R)-3-hydroxytetrahydrofuran, which undergoes amination via Mitsunobu reactions or nucleophilic substitution with azide intermediates that are subsequently reduced . Enantiomeric purity is maintained by using chiral auxiliaries or enantioselective catalysts during amination. For example, tosylate intermediates (as in (R)-3-Aminotetrahydrofuran tosylate) can stabilize the stereocenter during coupling reactions . Critical parameters include temperature control (to prevent racemization) and solvent selection (e.g., aprotic solvents for SN2 mechanisms).
How can researchers validate the enantiomeric excess (ee) of this compound, and what analytical techniques are most reliable?
Level: Advanced
Answer:
Enantiomeric excess is validated using chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H), which separate enantiomers based on differential interactions with the stationary phase . Nuclear Magnetic Resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also distinguish enantiomers via splitting of specific proton signals. For absolute configuration confirmation, X-ray crystallography is definitive, as demonstrated in structural studies of related tetrahydrofuran derivatives . Mass spectrometry (HRMS) ensures molecular integrity but does not resolve stereochemistry.
What strategies mitigate racemization during the synthesis or storage of this compound?
Level: Advanced
Answer:
Racemization occurs under acidic/basic conditions or elevated temperatures. To mitigate:
- Synthesis: Use mild coupling reagents (e.g., EDC/NHS for carboxyl activation) to avoid harsh acidic environments .
- Storage: Stabilize the compound in inert, anhydrous solvents (e.g., THF or DMF) at -20°C. Lyophilization is recommended for long-term storage of salt forms (e.g., tosylate derivatives) .
- Monitoring: Periodic chiral HPLC analysis during synthesis and storage detects early racemization.
How do researchers resolve contradictions in reported bioactivity data for this compound, particularly in enzyme inhibition assays?
Level: Advanced
Answer:
Contradictions often arise from assay variability (e.g., buffer pH, ion strength) or differences in enzyme isoforms. To address this:
- Standardization: Use recombinant enzymes from verified sources (e.g., R&D Systems or Proteintech) with consistent activity certifications .
- Control Experiments: Include known inhibitors (e.g., MMP3 inhibitors for metalloproteinase studies) to validate assay conditions .
- Structural Analysis: Perform molecular docking studies to compare binding modes across isoforms, leveraging the compound’s THF ring flexibility .
What are the optimal conditions for studying the compound’s stability in aqueous vs. non-aqueous environments?
Level: Basic
Answer:
Stability is assessed via accelerated degradation studies:
- Aqueous Buffers: Test pH-dependent hydrolysis (pH 3–10) at 37°C, monitoring degradation by HPLC. The compound is prone to ester hydrolysis in basic conditions (pH > 8) .
- Non-Aqueous Solvents: Evaluate thermal stability in DMSO or DMF at 40–60°C. Butyl esters generally exhibit higher stability in aprotic solvents .
How can computational modeling enhance the design of derivatives based on this compound?
Level: Advanced
Answer:
Density Functional Theory (DFT) calculations predict electronic effects of substituents on the THF ring, guiding synthetic prioritization. Molecular dynamics simulations model ligand-protein interactions, identifying regions (e.g., the amino group) critical for binding affinity. For example, modifying the butyl chain length can be simulated to optimize lipophilicity for blood-brain barrier penetration .
What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?
Level: Advanced
Answer:
Key challenges include maintaining enantiomeric purity at scale and minimizing side reactions (e.g., over-alkylation). Solutions:
- Flow Chemistry: Continuous flow systems improve temperature control and reduce racemization during amination .
- Catalyst Optimization: Heterogeneous chiral catalysts (e.g., immobilized Ru-BINAP complexes) enhance recyclability and cost-efficiency .
How does the compound’s stereochemistry influence its interaction with biological targets, such as proteases or kinases?
Level: Basic
Answer:
The (R)-configuration positions the amino group in a spatial orientation that complements the active sites of chiral targets. For example, in protease inhibition, the THF ring’s puckered conformation allows hydrogen bonding with catalytic residues, while the (R)-amino group aligns with hydrophobic pockets. Racemic mixtures often show reduced activity, underscoring the need for enantiopure synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
